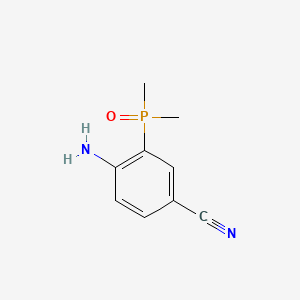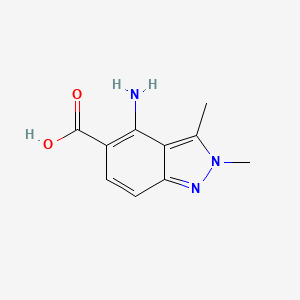![molecular formula C7H8BrFO B14907600 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-fluorobicyclo[111]pentan-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H8BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and a bicyclo[111]pentane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the introduction of the bromine and fluorine atoms into the bicyclo[1.1.1]pentane ring system. One common method is radical fluorination, which is an efficient way to introduce fluorine atoms into organic molecules . The reaction conditions often involve the use of fluorinating agents and radical initiators under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the bicyclo[1.1.1]pentane ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
科学的研究の応用
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, the compound may interact with specific enzymes or receptors to modulate their activity. The bicyclo[1.1.1]pentane ring system can provide unique binding interactions, enhancing the compound’s specificity and potency.
類似化合物との比較
Similar Compounds
- 2-(2-(3-fluorobicyclo[1.1.1]pentan-1-yl)propan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- {3-fluorobicyclo[1.1.1]pentan-1-yl}methanol
Uniqueness
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms in the bicyclo[1.1.1]pentane ring system. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the bromine atom provides a handle for further functionalization.
特性
分子式 |
C7H8BrFO |
|---|---|
分子量 |
207.04 g/mol |
IUPAC名 |
2-bromo-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C7H8BrFO/c8-1-5(10)6-2-7(9,3-6)4-6/h1-4H2 |
InChIキー |
KAEATSRKGCEJDE-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)F)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)

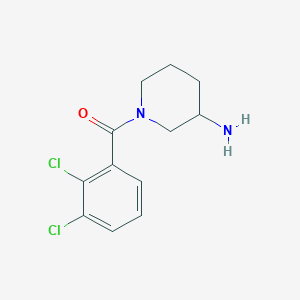
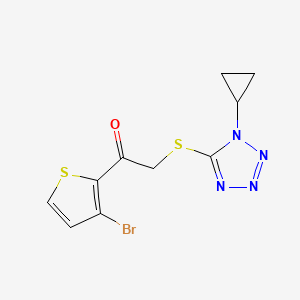
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
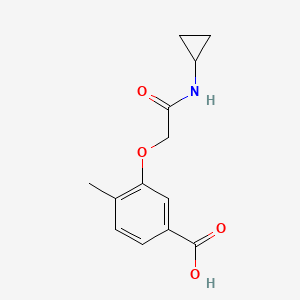
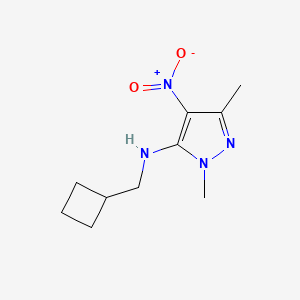
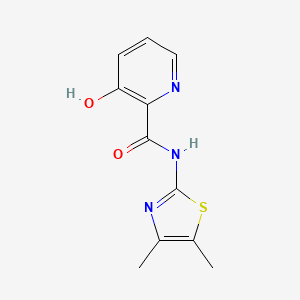
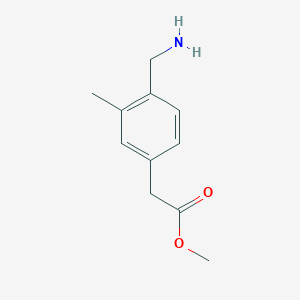

![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)

